4-Methyl-1,2,3-thiadiazole-5-carbohydrazide
Overview
Description
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a chemical compound with the CAS Number: 75423-15-31. Its molecular weight is 159.191.
Synthesis Analysis
The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide involves a condensation reaction with appropriate aldehydes, which results in a series of new hydrazide–hydrazone derivatives2. The reaction efficiency was found to be in the range of 57–98%2.
Molecular Structure Analysis
The InChI code for 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is 1S/C4H7N4OS/c1-2-3 (4 (9)6-5)10-8-7-2/h10H,5H2,1H3, (H,6,9)1.
Chemical Reactions Analysis
The chemical reactions involving 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide are not explicitly mentioned in the search results. However, it is known that different substitutions on the thiadiazole nucleus can improve the structure-activity relationship (SAR) of thiadiazole hybrid structures3.Physical And Chemical Properties Analysis
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide is a solid at room temperature4. It should be stored in a dark place, under an inert atmosphere4. The purity of the compound is 95%1.Scientific Research Applications
Pesticide Development
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide has shown potential in the development of novel pesticides. For example, a study by Wu Mao and colleagues in 2012 synthesized N-tert-butyl-N'-acyl-5-methyl-1,2,3-thiadiazole-4-carbohydrazides, demonstrating excellent anti-TMV activity and induction activity in vivo, suggesting that 1,2,3-thiadiazole is an active substructure for new pesticide development (Wu Mao et al., 2012).
Fungicidal Lead Compounds
The compound's role in fungicide development is highlighted by Zhijin Fan et al. (2010), where derivatives of 4-methyl-1,2,3-thiadiazole showed significant growth inhibition against various fungi, suggesting their potential as fungicide lead compounds (Zhijin Fan et al., 2010).
Synthesis Methods
In terms of synthesis, Zhi‐Wen Zhai and colleagues in 2015 developed novel urea derivatives containing the 1,2,3-thiadiazole moiety using microwave-assisted condensation reactions, highlighting an environmentally friendly and efficient synthesis method (Zhi‐Wen Zhai et al., 2015).
Antioxidant, Antitumor, and Antimicrobial Activities
A 2014 study by Kodisundaram Paulrasu et al. synthesized derivatives of 4-methyl-1,2,3-thiadiazole-5-carbohydrazides, demonstrating antioxidant, antitumor, and antimicrobial activities, suggesting their potential as therapeutic agents (Kodisundaram Paulrasu et al., 2014).
Anticancer Agents
S. M. Gomha et al. in 2017 synthesized derivatives incorporating the thiazole moiety and evaluated them as anticancer agents, highlighting the compound's relevance in cancer research (S. M. Gomha et al., 2017).
Antimicrobial Activity
Further, a 2021 study by K. Paruch et al. synthesized derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, showing potential antimicrobial effect mainly against Gram-positive bacteria (K. Paruch et al., 2021).
Safety And Hazards
The safety information available suggests that contact with skin and eyes should be avoided, and protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling the compound5. The compound is labeled with the GHS07 pictogram and has hazard statements H302-H312-H315-H319-H332-H3354.
Future Directions
The search for new molecules with potential antimicrobial activity is an important research goal2. The potential antimicrobial effect of new derivatives of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide was observed mainly against Gram-positive bacteria2. This suggests that further research and development of this compound could be beneficial in the field of antimicrobial therapeutics.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
4-methylthiadiazole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-2-3(4(9)6-5)10-8-7-2/h5H2,1H3,(H,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZCCHUUSZFPIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362901 | |
Record name | 4-methyl-1,2,3-thiadiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | |
CAS RN |
75423-15-3 | |
Record name | 4-methyl-1,2,3-thiadiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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